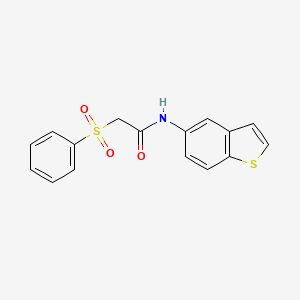

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide

Description

2-(Benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiophene core linked to a benzenesulfonyl group via an acetamide bridge. This structural combination suggests possible applications in medicinal chemistry, particularly in targeting proteins or enzymes where sulfonamide interactions are critical.

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c18-16(11-22(19,20)14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-21-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQWWBAJHQDFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(1-benzothiophen-5-yl)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiophene moiety.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Benzothiazole-derived compounds, including 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide, have shown significant promise as anticancer agents. Studies indicate that these compounds can selectively target cancer cells while minimizing damage to normal tissues, making them compelling candidates for cancer therapy.

Key Findings:

- Molecular Docking Studies : Research has utilized molecular docking techniques to predict the binding affinity of benzothiazole derivatives to various cancer-related targets. The results suggest that these compounds may inhibit tumor growth through multiple mechanisms, including the modulation of apoptotic pathways and the inhibition of angiogenesis .

- In Vitro Studies : Experimental data demonstrate that benzothiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, including ovarian, breast, and colon cancers. These findings suggest a potential for clinical development .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored, with some derivatives showing efficacy in animal models of epilepsy. For instance, studies on phenylacetamides have revealed that certain derivatives possess significant anticonvulsant activity, particularly in maximal electroshock and pentylenetetrazole models.

Case Study Insights:

- Screening Results : In initial screenings, several benzothiazole derivatives exhibited protective effects against seizures in rodent models. Notably, some compounds demonstrated activity in models of therapy-resistant epilepsy .

- Mechanistic Insights : The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features for anticonvulsant activity. Compounds were found to interact with neuronal voltage-sensitive sodium channels, suggesting a mechanism for their anticonvulsant effects .

Pesticidal Applications

Recent research has also indicated potential pesticidal applications for compounds similar to this compound. The structural characteristics that confer biological activity against pests are being actively studied.

Research Highlights:

- Synthesis and Testing : Various derivatives have been synthesized and tested for their efficacy against common agricultural pests. Preliminary results indicate that some compounds exhibit significant insecticidal properties .

- Mechanism of Action : Investigations into the mechanisms by which these compounds exert their pesticidal effects are ongoing, with early findings suggesting interference with pest metabolic pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzothiophene moiety can interact with various biological pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, leading to variations in physicochemical properties and biological activities.

Table 1: Structural Comparison of Acetamide Derivatives

Physicochemical Properties

- Solubility : The benzenesulfonyl group introduces polarity, but the lack of electron-withdrawing substituents (e.g., CF₃ in ) may limit aqueous solubility compared to methoxy- or trifluoromethyl-containing analogs.

- Metabolic Stability : The thiophene ring in benzothiophene may resist oxidative metabolism better than indole derivatives (e.g., melatonin in ) .

Biological Activity

2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzenesulfonyl group and a benzothiophene moiety. These components contribute to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with N-(1-benzothiophen-5-yl)acetamide in the presence of a base such as triethylamine or pyridine. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

- Molecular Formula : C₁₆H₁₃N₁O₃S₂

- Molecular Weight : Approximately 374.5 g/mol

- InChI : InChI=1S/C16H13NO3S2/c18-16(11-22(19,20)14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-21-15/h1-10H,11H2,(H,17,18).

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells . The mechanism often involves the induction of oxidative stress leading to apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has been explored for its potential as an anti-inflammatory agent. A study on N-(benzene sulfonyl)acetamide derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory pathways. Specific derivatives exhibited IC50 values as low as 0.011 μM for COX-2 inhibition, indicating strong anti-inflammatory activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzothiophene moiety may facilitate interactions within various biological pathways, enhancing the compound's overall efficacy.

Case Studies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling the benzothiophen-5-amine moiety with a benzenesulfonylacetic acid derivative under controlled conditions. Key steps include:

- Temperature control : Reactions often proceed optimally at 60–80°C to prevent side reactions like sulfonamide decomposition .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical to isolate the pure product.

- Analytical validation : Use NMR (¹H/¹³C) to confirm the absence of unreacted starting materials and LC-MS to verify molecular weight .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/acetamide protons (δ 3.1–3.4 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO₂, δ ~125 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection (λ = 254 nm) ensures >98% purity by resolving polar by-products .

- Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z 358.3 (calculated for C₁₇H₁₃NO₃S₂) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with sulfonamide-benzothiophene hybrids’ known activities:

- Enzyme inhibition : Test against carbonic anhydrase or tyrosine kinase isoforms (e.g., via fluorescence-based assays) due to sulfonamide’s zinc-binding affinity .

- Antimicrobial activity : Use broth microdilution (MIC determination) against S. aureus or E. coli .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across related analogs?

- Methodological Answer :

- Synthetic diversification : Modify substituents (e.g., electron-withdrawing groups on benzene, methyl on benzothiophene) to assess effects on potency .

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with targets like EGFR or COX-2 .

- Data normalization : Use standardized assays (e.g., same cell line passages, enzyme batches) to minimize variability between studies .

Q. What strategies mitigate discrepancies in reported solubility and stability profiles?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO (common stock solvent) vs. aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) .

- Stability studies : Use LC-MS to track degradation under light, humidity, or oxidative stress (e.g., H₂O₂ exposure). Stabilize with antioxidants (e.g., BHT) if needed .

- Inter-lab validation : Share samples with collaborators to confirm reproducibility of physicochemical properties .

Q. How can researchers elucidate the compound’s mechanism of action when in vitro and in vivo data conflict?

- Methodological Answer :

- Orthogonal assays : Pair cell-based assays (e.g., apoptosis via Annexin V staining) with target engagement studies (e.g., SPR for binding kinetics) .

- Metabolite profiling : Use HPLC-MS to identify active metabolites in plasma or tissue homogenates that may explain in vivo efficacy .

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated models to map signaling cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.